molecular formula C15H23NO2S B8481840 tert-Butyl [4-(4-sulfanylphenyl)butyl]carbamate CAS No. 876131-26-9

tert-Butyl [4-(4-sulfanylphenyl)butyl]carbamate

Cat. No. B8481840
M. Wt: 281.4 g/mol
InChI Key: KVUNGTSTQWRLIX-UHFFFAOYSA-N
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Patent
US07842697B2

Procedure details

N-tert-Butoxycarbonyl-4-[4-(dimethylcarbamoylthio)phenyl]butylamine 37 (0.35 g, 1.02 mmol) was dissolved in MeOH (8 mL). KOH (0.19 g, 3.4 mmol) dissolved in water (2 ml) was added. The mixture was stirred under reflux for 6 h and cooled to room temperature. The solvent was removed under reduced pressure. The residue was dissolved in water and acidified with 5% aqueous HCl to pH ˜5. The solvent was removed again under reduced pressure and the residue was purified by flash chromatography over silica gel (hexane/ethyl acetate, 3:1, v/v) to give the desired thiophenol 38 (0.13 g, 45%) as a clear oil. 1H NMR (300 MHz, CDCl3) δ 1.43 (s, 9H), 1.49 (m, 2H) 1.59 (m, 2H), 2.57 (t, 2H), 3.12 (m, 2H), 3.38 (s, 1H), 4.47 (br s, 1H), 7.04 (d, 2H), 7.19 (d, 2H).
Name
N-tert-Butoxycarbonyl-4-[4-(dimethylcarbamoylthio)phenyl]butylamine
Quantity
0.35 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0.19 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Yield
45%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]1[CH:18]=[CH:17][C:16]([S:19]C(=O)N(C)C)=[CH:15][CH:14]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[OH-].[K+]>CO.O>[C:1]([O:5][C:6](=[O:7])[NH:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]1[CH:14]=[CH:15][C:16]([SH:19])=[CH:17][CH:18]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
N-tert-Butoxycarbonyl-4-[4-(dimethylcarbamoylthio)phenyl]butylamine
Quantity
0.35 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCCCCC1=CC=C(C=C1)SC(N(C)C)=O
Name
Quantity
8 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.19 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water
CUSTOM
Type
CUSTOM
Details
The solvent was removed again under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography over silica gel (hexane/ethyl acetate, 3:1

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NCCCCC1=CC=C(C=C1)S)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.13 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.